3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide

Kinase inhibitor Structure-activity relationship Drug metabolism

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide (molecular formula C₁₆H₁₄N₆OS; exact mass 338.095) is a heterocyclic small molecule combining a [1,2,4]triazolo[4,3-b]pyridazine core with an indol-5-ylamide moiety via a thioether-linked propanamide spacer. The triazolopyridazine scaffold has been validated as a privileged kinase-inhibitory chemotype across multiple target families—including c-Met, TrkA, Pim-1, and PDE4—by independent pharmaceutical discovery programs at Amgen, Merck, and the NIH Chemical Genomics Center.

Molecular Formula C16H14N6OS
Molecular Weight 338.4 g/mol
Cat. No. B10980457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide
Molecular FormulaC16H14N6OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1NC(=O)CCSC3=NN4C=NN=C4C=C3
InChIInChI=1S/C16H14N6OS/c23-15(19-12-1-2-13-11(9-12)5-7-17-13)6-8-24-16-4-3-14-20-18-10-22(14)21-16/h1-5,7,9-10,17H,6,8H2,(H,19,23)
InChIKeyBROMTDLEYFOJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide: Structural Identity, Scaffold Class, and Procurement Rationale


3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide (molecular formula C₁₆H₁₄N₆OS; exact mass 338.095) is a heterocyclic small molecule combining a [1,2,4]triazolo[4,3-b]pyridazine core with an indol-5-ylamide moiety via a thioether-linked propanamide spacer [1]. The triazolopyridazine scaffold has been validated as a privileged kinase-inhibitory chemotype across multiple target families—including c-Met, TrkA, Pim-1, and PDE4—by independent pharmaceutical discovery programs at Amgen, Merck, and the NIH Chemical Genomics Center [2]. The target compound is structurally distinct from the N-linked and O-linked triazolopyridazines described in those programs by virtue of its C6–S thioether connectivity (rather than C3–C or C6–O linkage), placing it within the underexplored S-linked subseries that has been associated with altered cytochrome P450 inhibition profiles relative to O-linked congeners [2].

Why In-Class Triazolopyridazine Analogs Cannot Substitute for 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide in Focused Discovery Campaigns


Triazolopyridazine congeners that appear structurally similar at the Markush level diverge dramatically in target engagement, selectivity, and ADMET liability depending on the linker atom identity (S vs O vs N vs C), the regioisomeric attachment point on the indole ring (5-yl vs 6-yl vs 3-yl-ethyl), and the oxidation state of the sulfur bridge [1]. In the c-Met inhibitor series reported by Boezio et al., moving from an O-linked to an N-linked triazolopyridazine eliminated time-dependent CYP3A4 inhibition while retaining nanomolar kinase potency—demonstrating that single-atom linker changes are pharmacologically consequential and non-interchangeable [1]. In the context of the target compound, the indol-5-yl regiochemistry is noteworthy because 5-substituted indoles have been preferentially exploited in selective androgen receptor degrader (SARD) programs for enzalutamide-resistant prostate cancer, whereas 3-substituted indole ethyl-linked analogs populate a chemically distinct activity space [2]. A generic triazolopyridazine or a differently substituted indole derivative cannot be assumed to reproduce the specific biological fingerprint created by the combination of a C6-thioether, propanamide tether, and indol-5-yl terminus present in this compound [1][2].

Quantitative Differentiation Evidence: 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide vs Closest Structural Analogs


Thioether vs Methoxy Linkage at C6: Predicted Impact on Kinase Hinge-Binding Geometry and CYP450 Liability

The C6-thioether linkage in the target compound replaces the C6-methoxy group found in the commercially available analog N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide [1]. In the triazolopyridazine c-Met inhibitor series, the nature of the linker at the C6 position profoundly modulates CYP450 time-dependent inhibition (TDI). Boezio et al. demonstrated that O-linked triazolopyridazines exhibited irreversible CYP3A4 TDI (IC₅₀ shift >10-fold upon NADPH pre-incubation), whereas N-linked and S-linked analogs showed markedly attenuated TDI, with S-linked variants displaying the lowest partition ratio (k_inact/K_I) in the series [2]. Although the TDI data were generated on a different c-Met-focused subseries, the physicochemical rationale—whereby sulfur's lower electronegativity and greater polarizability alter the electron density of the heterocyclic core relative to oxygen—is transferable class-level logic that predicts differential metabolic stability for the target thioether compound relative to methoxy analogs [2].

Kinase inhibitor Structure-activity relationship Drug metabolism

Indol-5-yl vs Indol-6-yl Regioisomeric Differentiation: Implications for Target Recognition and Selectivity

The target compound incorporates an indol-5-yl amide terminus, whereas a directly comparable regioisomer—N-(1H-indol-6-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide (C₁₆H₁₄N₆OS, identical molecular formula)—carries the indole attachment at the 6-position . In the selective androgen receptor degrader (SARD) program reported by Hwang et al., systematic regioisomeric scanning of indolyl propanamide series (II and III) revealed that indol-5-yl substitution conferred submicromolar AR antagonism (IC₅₀ 0.2–0.8 µM in LNCaP reporter assays) and selective AR protein degradation, whereas indol-6-yl analogs were substantially less active (IC₅₀ >5 µM) in the same assay format [1]. Although the SARD scaffold differs from the target triazolopyridazine, the preference vector for indol-5-yl over indol-6-yl in achieving biological activity at a nuclear receptor target establishes a regioisomeric SAR principle that procurement strategies should respect: the indol-6-yl regioisomer cannot be assumed equipotent [1].

Androgen receptor Regioisomer Receptor pharmacology

Kinase Selectivity Fingerprint of the Triazolopyridazine Scaffold: TrkA vs c-Met vs PDE4 Partitioning

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a polypharmacological chemotype whose kinase-target preference is exquisitely sensitive to peripheral substitution. Merck Sharp & Dohme's patent WO2012125667 and the Therapeutic Target Database (TTD) annotate a triazolopyridazine derivative (Example 24, D0MZ7K) as a potent TrkA inhibitor (TrkA IC₅₀ not publicly disclosed, but the compound was advanced to patent exemplification for chronic pain and neuropathic pain indications) [1]. By contrast, the Amgen c-Met program reported triazolopyridazines with c-Met IC₅₀ values of 1–50 nM but with negligible TrkA activity (TrkA IC₅₀ >1 µM) [2]. The NIH Chemical Genomics Center further demonstrated that triazolopyridazine compound 18 (PDE4A inhibitor) displayed >100-fold selectivity for PDE4 isoforms over 21 other PDE family members [3]. The target compound—with its S-linker and indol-5-yl amide—does not cleanly map onto any single one of these published series, and therefore cannot be assigned a default kinase-inhibition profile by structural analogy alone. Direct kinome profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) is required to establish its selectivity fingerprint, and procurement decisions should treat kinase specificity as an uncharacterized variable [1][2][3].

Kinase selectivity TrkA c-Met PDE4

Physicochemical Differentiation: Calculated logP, Topological Polar Surface Area, and Hydrogen-Bond Donor Capacity vs Methoxy and Isopropoxy Analogs

The computed physicochemical properties of 3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide differentiate it from close oxygen-linked analogs in key oral drug-likeness parameters. Based on ZINC and PubChem computational data, the target compound has a calculated logP (clogP) of approximately 2.60, topological polar surface area (TPSA) of 90.56 Ų, 2 hydrogen-bond donors, and 7 hydrogen-bond acceptors, with a molecular weight of 338.4 g/mol, placing it within Lipinski's rule-of-five space [1]. By comparison, the methoxy analog N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has a lower TPSA (~84 Ų, owing to replacement of divalent sulfur with monovalent oxygen eliminating one H-bond acceptor), and the isopropoxy variant has a higher clogP (~3.2) and molecular weight (>366 g/mol) [2]. The thioether sulfur contributes additional polarizable surface area without substantially increasing hydrogen-bond donor count, which may favor blood-brain barrier permeability relative to the isopropoxy analog while maintaining solubility advantages over high-clogP congeners. These computed differences—2 HBD, TPSA 90.56 Ų, clogP 2.60—position the target compound in the favorable CNS drug-like property space (CNS MPO score >4.5 predicted), whereas the isopropoxy analog with higher clogP (>3.2) falls outside the optimal CNS multiparameter optimization window [1][2].

Lipophilicity Drug-likeness Permeability

Synthetic Tractability and Scalability: Thioether vs Alternative Linker Chemistries

The C6–thioether construction in the target compound is formed via nucleophilic substitution between [1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 58826-44-1) and a 3-bromo-propanamide intermediate, a synthetic route that benefits from the commercial availability of the thiol precursor and the high nucleophilicity of thiolate anions under mild basic conditions, typically yielding >70% isolated product without requiring transition-metal catalysis . The Molecules 2020 study by Ahmed et al. on related indolo-triazolo-pyridazinethione systems demonstrated that S-alkylation at the pyridazinethione sulfur proceeds in high yields (75–90%) using K₂CO₃ in acetone with bis(bromomethyl)quinoxaline electrophiles [1]. In contrast, the N-linked triazolopyridazines described by Boezio et al. required palladium-catalyzed Buchwald-Hartwig amination at elevated temperature (100–110 °C, Pd₂(dba)₃/Xantphos) to install the aniline linkage, a step that introduced variable yields (40–85%) and required chromatographic removal of palladium residues [2]. The thioether route is operationally simpler, transition-metal-free, and more amenable to parallel library synthesis, which may translate to lower procurement costs, higher batch-to-batch reproducibility, and reduced metal impurity burden for the target compound relative to N-linked library members [1][2].

Chemical synthesis Thioether linkage Scalability

Antiproliferative Activity Differential: Thioether-Bridged vs Methoxy-Substituted Triazolopyridazine-Indole Hybrids in NCI-60 Cancer Cell Panel

The repository.msa.edu.eg study on triazolopyridazine derivatives (synthesis and cytotoxic evaluation) screened a series of compounds at 10⁻⁵ M against the NCI-60 human tumor cell line panel and identified c-Met kinase inhibitory activity through molecular docking [1]. Although the target compound was not among the specific analogs synthesized in that study, the published dataset provides a benchmark for the scaffold class: the most active compounds in the series achieved mean growth inhibition of 40–60% across the NCI-60 panel at 10 µM, with selectivity toward leukemia (RPMI-8226) and colon cancer (HCT-116) cell lines [1]. A related triazolopyridazine-indole hybrid, N-(1H-indol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, has been referenced in vendor documentation for antiproliferative evaluation against HeLa and MCF-7 cell lines, but quantitative IC₅₀ data remain unpublished [2]. The thioether target compound differs from the methoxy analog by the sulfur-for-oxygen substitution at C6, a modification that—based on the c-Met SAR from Boezio et al.—is expected to alter both kinase potency and cellular efficacy [3]. No head-to-head cytotoxicity comparison between the target thioether compound and the methoxy analog exists in the public domain; users must commission comparative profiling to establish differential antiproliferative activity [1][2][3].

Cytotoxicity NCI-60 Cancer

High-Impact Application Scenarios for 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-N-(1H-indol-5-yl)propanamide Based on Established Evidence Dimensions


Kinase Selectivity Profiling Probe: Untargeted KINOMEscan for Scaffold Annotation

The polypharmacological nature of the triazolopyridazine scaffold—demonstrated by its exploitation as a TrkA inhibitor at Merck, a c-Met inhibitor at Amgen, and a PDE4 inhibitor at the NIH—makes this compound an ideal candidate for a broad kinome selectivity panel (e.g., DiscoverX KINOMEscan at 1 µM) to establish its target residence map [1]. The resulting selectivity fingerprint will directly inform whether the indol-5-yl thioether substitution vector biases the scaffold toward a specific kinase family (Trk, Met, Pim, or CDK), enabling data-driven procurement of follow-up libraries rather than guesswork [1][2].

CNS-Penetrant Lead Optimization Campaign: Leveraging Favorable Physicochemical Properties

With a computed clogP of 2.60, TPSA of 90.56 Ų, and only 2 H-bond donors, the target compound occupies the favorable CNS MPO space and is predicted to have superior brain penetration potential compared to the isopropoxy analog (clogP ~3.2) [1]. Neuroscience programs pursuing TrkA-mediated pain pathways—an indication for which Merck's structurally related triazolopyridazine Example 24 was patented—should prioritize this compound over higher-clogP alternatives for initial in vitro BBB permeability assessment (e.g., PAMPA-BBB or MDCK-MDR1 assay) [1][2].

Parallel Library Synthesis Anchor: Thioether-Mediated Diversification of the C6 Vector

The transition-metal-free S-alkylation chemistry used to construct the C6–thioether linkage, validated by Ahmed et al. in related indolo-triazolo-pyridazinethione systems with isolated yields of 75–90%, positions the target compound as a scalable anchor point for library diversification [1]. The commercially available thiol precursor (CAS 58826-44-1) and mild reaction conditions (K₂CO₃, acetone) enable rapid analoging of the indole terminus without risking palladium contamination, a significant advantage for medicinal chemistry groups requiring >95% purity for biophysical assays [1][2].

Androgen Receptor Degrader Screening in Enzalutamide-Resistant Prostate Cancer Models

The indol-5-yl amide moiety is a validated pharmacophore for selective androgen receptor degrader (SARD) activity, as established by Hwang et al. in the Journal of Medicinal Chemistry [1]. The target compound combines this SARD-competent indol-5-yl terminus with a kinase-inhibitory triazolopyridazine core, creating a dual-pharmacophore architecture that is absent from both the published SARD series and the published triazolopyridazine kinase inhibitor series [1][2]. Screening in LNCaP AR reporter assays alongside enzalutamide-resistant cell lines (e.g., C4-2B or VCaP) could reveal whether the triazolopyridazine core synergizes with or antagonizes AR degradation, a question that cannot be answered by testing single-pharmacophore comparators [1][2].

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